molecular formula C15H20N2O3S B6715973 ethyl (2R)-1-(2-ethylsulfanylpyridine-4-carbonyl)pyrrolidine-2-carboxylate

ethyl (2R)-1-(2-ethylsulfanylpyridine-4-carbonyl)pyrrolidine-2-carboxylate

Cat. No.: B6715973
M. Wt: 308.4 g/mol
InChI Key: HXNVQMYWISKYFA-GFCCVEGCSA-N
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Description

Ethyl (2R)-1-(2-ethylsulfanylpyridine-4-carbonyl)pyrrolidine-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrrolidine ring, a pyridine ring, and an ethylsulfanyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, pyridine derivatives, and ethylsulfanyl compounds.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of ethyl (2R)-1-(2-ethylsulfanylpyridine-4-carbonyl)pyrrolidine-2-carboxylate would involve optimization of reaction conditions to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functionalized compounds.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors as potential drugs.

    Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions within cells.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways or receptors.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) can provide insights into its potential as a therapeutic agent.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may have applications in developing agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism by which ethyl (2R)-1-(2-ethylsulfanylpyridine-4-carbonyl)pyrrolidine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can participate in binding interactions, while the pyrrolidine and pyridine rings provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2R)-1-(2-methylsulfanylpyridine-4-carbonyl)pyrrolidine-2-carboxylate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    Ethyl (2R)-1-(2-ethylsulfanylpyridine-3-carbonyl)pyrrolidine-2-carboxylate: Similar structure but with the carbonyl group at a different position on the pyridine ring.

Uniqueness

Ethyl (2R)-1-(2-ethylsulfanylpyridine-4-carbonyl)pyrrolidine-2-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The ethylsulfanyl group provides distinct chemical properties compared to other alkylsulfanyl groups, potentially leading to different biological activities and applications.

Properties

IUPAC Name

ethyl (2R)-1-(2-ethylsulfanylpyridine-4-carbonyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-3-20-15(19)12-6-5-9-17(12)14(18)11-7-8-16-13(10-11)21-4-2/h7-8,10,12H,3-6,9H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNVQMYWISKYFA-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1C(=O)C2=CC(=NC=C2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN1C(=O)C2=CC(=NC=C2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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